molecular formula C9H15NO B164634 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) CAS No. 126811-06-1

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)

Cat. No.: B164634
CAS No.: 126811-06-1
M. Wt: 153.22 g/mol
InChI Key: NSXLLMSGQVUQOG-HTQZYQBOSA-N
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Description

9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclization reactions where the nitrogen atom is introduced into the bicyclic framework. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Azabicyclo[421]nonan-2-one,9-methyl-,(1R,6R)-(9CI) is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

CAS No.

126811-06-1

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-9(11)8(10)6-5-7/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI Key

NSXLLMSGQVUQOG-HTQZYQBOSA-N

Isomeric SMILES

CN1[C@@H]2CCCC(=O)[C@H]1CC2

SMILES

CN1C2CCCC(=O)C1CC2

Canonical SMILES

CN1C2CCCC(=O)C1CC2

Synonyms

9-Azabicyclo[4.2.1]nonan-2-one,9-methyl-,(1R,6R)-(9CI)

Origin of Product

United States

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